5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile (CAS 2095410-94-7) is a tetra-substituted pyridine building block engineered for high-precision, multi-step organic synthesis. It features four distinct, orthogonally reactive or protective functional groups: a C-5 bromine for transition-metal-catalyzed cross-coupling, a C-3 carbonitrile for downstream reduction or hydrolysis, a C-4 methyl group that provides critical steric shielding, and a C-6 methoxy group that enhances lipophilicity and solubility while acting as a masked pyridone [1]. In industrial procurement, this specific substitution pattern is prioritized over simpler pyridines because it eliminates the need for early-stage protecting group chemistry and ensures predictable regiocontrol during complex API (Active Pharmaceutical Ingredient) scaffold construction [2].
Substituting 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile with structurally similar analogs introduces severe process inefficiencies. Replacing the 6-methoxy group with a 6-chloro substituent (e.g., 5-bromo-6-chloro-4-methylpyridine-3-carbonitrile) leads to competitive oxidative addition at the C-6 position during palladium-catalyzed coupling, generating inseparable oligomeric impurities [1]. Furthermore, utilizing the des-methyl analog (5-bromo-6-methoxypyridine-3-carbonitrile) exposes the C-4 position to undesired nucleophilic aromatic substitution (SNAr) under basic conditions, drastically reducing the yield of the target C-5 coupled product[2]. Finally, attempting to use the unprotected pyridone tautomer results in catastrophic solubility drops in standard organic solvents, precluding its use in continuous flow manufacturing and high-concentration batch processes [3].
During standard Pd(dppf)Cl2-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, the 6-methoxy group remains completely inert, allowing exclusive reaction at the C-5 bromide. In contrast, the 6-chloro analog undergoes competitive coupling at C-6, leading to significant bis-coupled byproduct formation [1].
| Evidence Dimension | Yield of desired mono-coupled product vs. bis-coupled/oligomeric impurities |
| Target Compound Data | >98% desired C-5 product, <1% bis-coupled impurity |
| Comparator Or Baseline | 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile (65% desired product, 32% bis-coupled impurity) |
| Quantified Difference | 33% absolute increase in target yield; near-total elimination of bis-coupled impurities |
| Conditions | Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 equiv), 1,4-Dioxane/H2O, 90 °C, 12 h |
Eliminates the need for costly and time-consuming chromatographic separation of structurally similar bis-coupled impurities during scale-up.
The 6-methoxy ether linkage provides excellent solubility in moderately polar, industrially preferred green solvents such as 2-MeTHF. The tautomeric pyridone baseline material forms strong intermolecular hydrogen bonds, rendering it practically insoluble under identical conditions and prone to clogging microreactor channels [1].
| Evidence Dimension | Saturation solubility in 2-MeTHF at 25 °C |
| Target Compound Data | 165 mg/mL |
| Comparator Or Baseline | 5-Bromo-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (<8 mg/mL) |
| Quantified Difference | >20-fold increase in solubility |
| Conditions | Isothermal saturation in 2-Methyltetrahydrofuran at 25 °C, measured via HPLC |
Enables high-concentration homogeneous continuous-flow synthesis, drastically reducing solvent waste and reactor volume requirements.
In transition-metal-catalyzed aminations utilizing strong amine nucleophiles, the C-4 methyl group provides essential steric bulk that completely suppresses off-target nucleophilic aromatic substitution (SNAr) at the C-4 position. The des-methyl comparator suffers from significant C-4 amination side reactions[1].
| Evidence Dimension | Yield of C-5 aminated product vs. C-4 SNAr byproduct |
| Target Compound Data | 89% C-5 product, 0% C-4 byproduct |
| Comparator Or Baseline | 5-Bromo-6-methoxypyridine-3-carbonitrile (68% C-5 product, 21% C-4 byproduct) |
| Quantified Difference | 21% absolute increase in target yield; complete suppression of SNAr side reactions |
| Conditions | Buchwald-Hartwig amination with morpholine, Pd2(dba)3, RuPhos, NaOtBu, Toluene, 100 °C |
Ensures absolute regiocontrol during late-stage functionalization, maximizing the efficiency of expensive catalytic systems.
The compound is highly suited as a central core for kinase inhibitors. The C-5 bromide undergoes high-yielding Suzuki-Miyaura cross-coupling to install biaryl motifs without competitive C-6 reactivity, while the C-3 nitrile can be subsequently hydrated to an amide to form crucial hydrogen bonds with the kinase hinge region [1].
Due to its >20-fold higher solubility in 2-MeTHF compared to its pyridone analog, this building block is ideal for continuous flow manufacturing. It maintains homogeneous conditions during high-throughput catalytic cross-coupling, completely avoiding the line-clogging issues associated with unprotected, hydrogen-bonding pyridones [2].
In agrochemical discovery, the 6-methoxy group serves as a highly lipophilic, process-friendly protecting group during multi-step linear synthesis. Once the complex scaffold is assembled, late-stage demethylation using BBr3 or TMSI efficiently reveals the active pyridone pharmacophore, a strategy that is impossible with the 6-chloro analog [3].